molecular formula C7H9BrN2OS B2589991 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole CAS No. 1892726-05-4

2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole

Cat. No.: B2589991
CAS No.: 1892726-05-4
M. Wt: 249.13
InChI Key: PKUZEUPENVZIEG-UHFFFAOYSA-N
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Description

“2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is a chemical compound with the CAS Number: 1893559-52-8. It has a molecular weight of 248.14 . The IUPAC name for this compound is 2-bromo-5-(3-methyltetrahydrofuran-3-yl)thiazole . The InChI code for this compound is 1S/C8H10BrNOS/c1-8(2-3-11-5-8)6-4-10-7(9)12-6/h4H,2-3,5H2,1H3 .

Safety Information For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Photodynamic Therapy Application

  • Singlet Oxygen Quantum Yield : A study highlights the synthesis and characterization of new compounds, including derivatives of 1,3,4-thiadiazole, for potential use in photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Studies : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and displayed significant antibacterial and antifungal activity, suggesting potential as antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).

Anticancer Agents

  • Potent Anticancer Agents : A series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated for their anticancer activity. Some compounds showed significant potential, suggesting the importance of structural variations in designing effective anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Properties

IUPAC Name

2-bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUZEUPENVZIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C2=NN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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